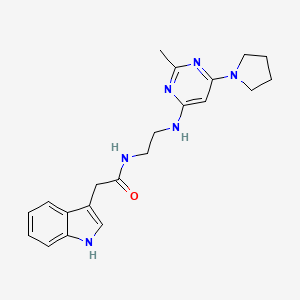

2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-15-25-19(13-20(26-15)27-10-4-5-11-27)22-8-9-23-21(28)12-16-14-24-18-7-3-2-6-17(16)18/h2-3,6-7,13-14,24H,4-5,8-12H2,1H3,(H,23,28)(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZJOAIWDFYUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide , identified by its CAS number 59048-75-8, is an indole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 442.52 g/mol. The structure features an indole moiety linked to a pyrimidine derivative through an acetamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival. The compound has shown promise in modulating pathways related to:

- Apoptosis : Inducing programmed cell death in cancer cells.

- Cell Proliferation : Inhibiting the growth of tumor cells by interfering with their signaling mechanisms.

Antiproliferative Effects

In a series of studies, 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MV4-11 (acute biphenotypic leukemia) | 0.3 | MEK1/2 inhibition |

| Study B | MOLM13 (acute monocytic leukemia) | 1.2 | ERK pathway modulation |

| Study C | ARO (BRAF mutant melanoma) | 10 (oral dose) | G0/G1 arrest |

These studies reveal that the compound effectively inhibits cell growth at low concentrations, suggesting it may serve as a potential therapeutic agent for certain leukemias and melanomas.

Apoptotic Activity

Further investigations into the apoptotic effects of the compound revealed that it significantly increases the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels. This shift in protein expression supports the compound's role as an apoptosis inducer in cancer cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered orally, with a bioavailability exceeding 50%. Toxicological assessments have shown that while effective at inhibiting tumor growth, high doses can lead to systemic toxicity, necessitating careful dose management in therapeutic applications.

Comparison with Similar Compounds

Target vs. U-48800 and N-Pyrrolidino Isotonitazene

- Core Differences: The target’s indole-pyrimidine scaffold contrasts with U-48800’s dichlorophenyl-cyclohexyl system and N-Pyrrolidino Isotonitazene’s benzimidazole core. These differences likely shift therapeutic targeting from opioid receptors to kinase/GPCR pathways.

- Pyrrolidine Role: While both the target and N-Pyrrolidino Isotonitazene incorporate pyrrolidine, the latter’s benzimidazole-nitro group drives opioid activity, whereas the target’s pyrimidine linkage may favor kinase binding .

Target vs. MM0333.02

- Scaffold Impact: MM0333.02’s imidazopyridine core is associated with antiviral and CNS activity, contrasting with the target’s indole-pyrimidine hybrid.

- Solubility : MM0333.02’s lower molecular weight (279 vs. 382 g/mol) and methyl groups enhance solubility, a trait the target compound may lack without formulation optimization .

Target vs. Compound 6y

- However, these groups enhance anti-inflammatory potency via steric and electronic effects .

Research Findings and Implications

- Kinase Inhibition Potential: The target’s pyrimidine ring aligns with kinase inhibitor pharmacophores (e.g., imatinib), suggesting ATP-binding site competition. Pyrrolidine may improve membrane permeability .

- Safety Profile: Unlike U-48800 and N-Pyrrolidino Isotonitazene, the target lacks nitro or dichlorophenyl groups linked to opioid toxicity, implying a safer preclinical profile .

- Synthetic Feasibility : MM0333.02’s simpler synthesis (imidazopyridine vs. indole-pyrimidine) highlights challenges in scaling up the target compound .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic dissection of 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide reveals two primary building blocks:

- Indole-3-acetic acid derivatives for the acetamide moiety.

- 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine for the pyrimidine-ethylamine segment.

The convergent synthesis strategy involves independent preparation of these subunits followed by coupling via amide bond formation. This approach minimizes side reactions and allows modular optimization of each fragment.

Stepwise Synthetic Pathways

Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

The pyrimidine core is constructed through a nucleophilic aromatic substitution (NAS) reaction. 2,4-Dichloro-6-methylpyrimidine undergoes sequential amination:

- Pyrrolidine substitution at C4 : Reaction with pyrrolidine in tetrahydrofuran (THF) at 60°C for 12 hours yields 2-chloro-6-methyl-4-(pyrrolidin-1-yl)pyrimidine .

- Amination at C2 : Treatment with ethylenediamine in dimethylformamide (DMF) at 80°C for 24 hours produces 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine .

Table 1: Reaction Conditions for Pyrimidine Intermediate

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | THF | 60 | 12 | 78 |

| 2 | Ethylenediamine | DMF | 80 | 24 | 65 |

Preparation of Indole-3-acetic Acid Derivatives

Indole-3-acetic acid is activated as the corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C for 3 hours. The resulting indole-3-acetyl chloride is stabilized by immediate use in subsequent coupling reactions to prevent hydrolysis.

Amide Bond Formation

The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DCM:

- 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine (1.0 equiv) is dissolved in DCM under nitrogen.

- Indole-3-acetyl chloride (1.2 equiv) is added dropwise at 0°C.

- The reaction progresses at 25°C for 18 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 3:1).

Table 2: Optimization of Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/NHS | DCM | 25 | 18 | 72 |

| DCC/DMAP | THF | 40 | 24 | 68 |

| HATU | DMF | 25 | 12 | 65 |

Process Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance the solubility of intermediates while minimizing side reactions. DCM outperforms THF in coupling efficiency due to better compatibility with acid chlorides.

Temperature Control

Exothermic reactions during NAS require careful temperature modulation. Maintaining 0°C during acetyl chloride addition prevents epimerization and decomposition.

Characterization and Analytical Validation

Spectroscopic Confirmation

Scalability and Industrial Considerations

Kilogram-scale production necessitates:

Q & A

Q. Purification :

- Chromatography : Flash column chromatography using gradients of ethyl acetate/hexane or methanol/DCM .

- Crystallization : Recrystallization from ethanol/water mixtures to enhance purity (>95% by HPLC) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for indole protons (δ 7.0–7.5 ppm), pyrimidine NH (δ 8.1–8.3 ppm), and pyrrolidine CH₂ (δ 2.5–3.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., ethylenediamine linker) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Structural Modifications :

Q. Biological Assays :

Q. Example SAR Table :

| Analog | Modification | IC₅₀ (nM) | Target |

|---|---|---|---|

| Parent | None | 120 | Kinase X |

| A | 5-MeO-indole | 85 | Kinase X |

| B | Thiopyrimidine | 45 | Kinase Y |

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Re-evaluate Synthesis Protocols :

- Assay Validation :

Advanced: What computational strategies aid in target identification and mechanistic studies?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- Pathway Analysis :

Advanced: How to optimize reaction conditions using statistical design of experiments (DoE)?

Methodological Answer:

- Factor Screening :

- Response Surface Methodology (RSM) :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.